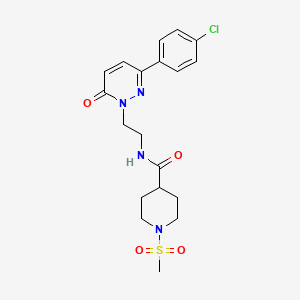
4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one” is a complex organic molecule. The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions . The “azetidin-2-one” part suggests the presence of an azetidine ring, which is a four-membered ring containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3,4-dimethoxyphenylacetonitrile have been synthesized through decarboxylation, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. For similar compounds, techniques like X-ray diffraction, NMR, and IR spectroscopy are often used to determine the structure .Aplicaciones Científicas De Investigación
Global Trends and Studies on Toxicity
Research on similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) , shows significant advancements in understanding toxicology and mutagenicity. These studies provide insights into the occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones, highlighting the importance of molecular biology in future research (Zuanazzi et al., 2020).
Mechanisms of β-O-4 Bond Cleavage
Investigations into the acidolysis of lignin model compounds offer insights into the chemical behavior of related molecules. The study by T. Yokoyama (2015) reveals differences in the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, suggesting potential applications in understanding the chemical properties and reactions of similar compounds (Yokoyama, 2015).
Therapeutic Potential of Derivatives
Research on Tamoxifen , a drug used for breast cancer treatment, and its derivatives, including studies on their mechanisms of action, offers a template for exploring the therapeutic potential of 4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one derivatives. Continuous efforts to synthesize novel derivatives could illuminate mechanisms of action and generate new therapeutic agents with reduced side effects (Shagufta & Ahmad, 2018).
Autoimmunity and Drug Development
The study on Metformin demonstrates its diverse therapeutic roles beyond diabetes management, including anti-inflammatory and immunomodulatory effects. Such research underscores the potential for 4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one in developing treatments for autoimmune diseases, highlighting the need for further exploration into its immune-modulatory capabilities (Ursini et al., 2018).
Environmental Behavior and Microbial Degradation
Studies on the environmental behavior of 2,4-D and its microbial degradation underline the ecological impact and degradation pathways of chemical compounds. Understanding the role of microorganisms in the degradation of 4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one and similar compounds can contribute to environmental protection and the development of biodegradation strategies (Magnoli et al., 2020).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . Therefore, it is possible that 4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one may interact with similar targets.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it can be hypothesized that it might interact with its targets in a similar manner .
Biochemical Pathways
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are involved in various biochemical pathways related to neurotransmission .
Pharmacokinetics
Similar compounds, such as 3,4-dimethoxyphenethylamine, have been studied for their pharmacokinetic properties .
Result of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, have certain effects at the molecular and cellular level .
Action Environment
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, can be influenced by various environmental factors .
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)11(14-12(13)15)8-5-6-9(16-3)10(7-8)17-4/h5-7,11H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUOCAQVMRRALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2705037.png)



![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)

![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)
![2-Cyclopentylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2705045.png)
![N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2705051.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2705052.png)